molecular formula C13H9IO2 B187560 Diphenyliodonium-2-carboxylate CAS No. 109545-72-4

Diphenyliodonium-2-carboxylate

Cat. No.: B187560
CAS No.: 109545-72-4
M. Wt: 324.11 g/mol
InChI Key: LUGVQQXOGHCZNN-UHFFFAOYSA-N
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Description

Diphenyliodonium-2-carboxylate is a hypervalent iodine compound with the molecular formula C₁₃H₁₁IO₃ It is known for its unique structure, which includes an iodine atom bonded to two phenyl groups and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions: Diphenyliodonium-2-carboxylate can be synthesized through the oxidation of o-iodobenzoic acid using potassium persulfate in the presence of sulfuric acid. The reaction involves cooling the mixture in an ice bath to control the exothermic reaction and ensure an even suspension. The product is then precipitated using methylene chloride and ammonium hydroxide .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically involves large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Diphenyliodonium-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form benzyne intermediates.

    Reduction: The compound can be reduced to form iodobenzene derivatives.

    Substitution: It participates in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium persulfate and sulfuric acid are commonly used.

    Reduction: Reducing agents such as sodium borohydride can be employed.

    Substitution: Nucleophiles like amines and thiols are used under mild conditions.

Major Products:

    Oxidation: Benzyne intermediates.

    Reduction: Iodobenzene derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Diphenyliodonium-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diphenyliodonium-2-carboxylate involves the generation of benzyne intermediates through decarboxylation at high temperatures. These intermediates are highly reactive and can participate in various chemical transformations, including the formation of new carbon-carbon and carbon-heteroatom bonds . The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the benzyne intermediates.

Comparison with Similar Compounds

    Phenylbenziodoxole: Another hypervalent iodine compound that generates benzyne intermediates.

    Diphenyliodonium chloride: Similar in structure but lacks the carboxylate group.

Uniqueness: Diphenyliodonium-2-carboxylate is unique due to its ability to generate benzyne intermediates under mild conditions, making it a valuable reagent in organic synthesis. The presence of the carboxylate group also enhances its reactivity and versatility compared to other iodonium salts .

Properties

IUPAC Name

2-phenyliodoniobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9IO2/c15-13(16)11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGVQQXOGHCZNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[I+]C2=CC=CC=C2C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061725
Record name Iodonium, (2-carboxyphenyl)phenyl-, inner salt
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Molecular Weight

324.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1488-42-2
Record name Iodonium, (2-carboxyphenyl)phenyl-, inner salt
Source CAS Common Chemistry
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Record name Iodonium, (2-carboxyphenyl)phenyl-, inner salt
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Record name Diphenyliodonium-2-carboxylate
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Record name Iodonium, (2-carboxyphenyl)phenyl-, inner salt
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Record name Iodonium, (2-carboxyphenyl)phenyl-, inner salt
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Record name (2-carboxylatophenyl)phenyliodonium
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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